Cas no 1199-98-0 (4-Phenylbutanamide)

4-Phenylbutanamide is a synthetic organic compound characterized by a phenyl group attached to a butanamide backbone. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. Its amide functionality enhances stability and solubility, facilitating applications in drug development and intermediate synthesis. The phenyl moiety contributes to its potential as a precursor for bioactive molecules, particularly in CNS-targeted compounds. The compound’s well-defined molecular architecture allows for precise modifications, supporting its use in structure-activity relationship studies. High-purity grades are available, ensuring reproducibility in experimental and industrial settings. Its compatibility with common organic solvents further underscores its utility in synthetic workflows.
4-Phenylbutanamide structure
4-Phenylbutanamide structure
Product Name:4-Phenylbutanamide
CAS No:1199-98-0
MF:C10H13NO
MW:163.216322660446
CID:204785
PubChem ID:263363
Update Time:2025-05-25

4-Phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanamide
    • 4-PHENYLBUTANAMIDE
    • 4-Phenyl-buttersaeure-amid
    • 4-phenylbutyramide
    • 4-phenyl-butyramide
    • 4-phenyl-butyric acid amide
    • benzyl propionamide
    • Butyramide, 4-phenyl-
    • NSC97770
    • phenylbutyramide
    • SBB051450
    • SureCN7859
    • zv3r
    • SCHEMBL21700177
    • LEPWUMPXISBPIB-UHFFFAOYSA-N
    • 5,5-DIMETHYL-2,2-BITHIOPHENYL
    • SCHEMBL7859
    • NIOSH/ES4957000
    • FR-2435 4-Phenylbutanamide
    • FT-0676058
    • BAA19998
    • NSC-97770
    • ES49570000
    • CHEMBL3244839
    • MFCD00089916
    • 1199-98-0
    • AKOS009359700
    • DTXSID50294735
    • 4-Phenylbutanamide
    • Inchi: 1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
    • InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N
    • SMILES: O=C(CCCC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 163.09979
  • Monoisotopic Mass: 163.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 43.1A^2

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 350.4±21.0 °C at 760 mmHg
  • Flash Point: 165.7±22.1 °C
  • Refractive Index: 1.535
  • PSA: 43.09
  • LogP: 2.19490
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-Phenylbutanamide Security Information

4-Phenylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P320045-100mg
4-Phenylbutanamide
1199-98-0
100mg
$ 50.00 2022-06-03
TRC
P320045-500mg
4-Phenylbutanamide
1199-98-0
500mg
$144.00 2023-05-17
TRC
P320045-1g
4-Phenylbutanamide
1199-98-0
1g
$ 95.00 2022-06-03
eNovation Chemicals LLC
Y1246867-250mg
Benzenebutanamide
1199-98-0 98%
250mg
$145 2024-06-08
eNovation Chemicals LLC
Y1246867-1g
Benzenebutanamide
1199-98-0 98%
1g
$160 2024-06-08
eNovation Chemicals LLC
Y1246867-5g
Benzenebutanamide
1199-98-0 98%
5g
$220 2024-06-08
TRC
P320045-50mg
4-Phenylbutanamide
1199-98-0
50mg
$87.00 2023-05-17
TRC
P320045-250mg
4-Phenylbutanamide
1199-98-0
250mg
$110.00 2023-05-17
A2B Chem LLC
AA33294-250mg
Benzenebutanamide
1199-98-0 98%
250mg
$15.00 2024-04-20
A2B Chem LLC
AA33294-1g
Benzenebutanamide
1199-98-0 98%
1g
$24.00 2024-04-20

Additional information on 4-Phenylbutanamide

4-Phenylbutanamide (CAS No. 1199-98-0): A Comprehensive Overview

4-Phenylbutanamide, also known by its CAS registry number CAS No. 1199-98-0, is a chemical compound that has garnered significant attention in both academic and industrial research. This compound, with the molecular formula C₁₁H₁₃NO, belongs to the class of amides and is characterized by its unique structure and versatile applications. Recent advancements in chemical synthesis and material science have further highlighted its potential in various fields, making it a subject of interest for researchers worldwide.

The synthesis of 4-Phenylbutanamide involves a series of well-established organic reactions, including the amidation of 4-phenylbutanoic acid. This process typically employs reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The compound is known for its stability under normal conditions, which makes it suitable for a wide range of applications. Its melting point, boiling point, and solubility properties have been extensively studied, providing valuable insights into its behavior under different environmental conditions.

Recent studies have explored the use of 4-Phenylbutanamide in pharmaceutical research, particularly in the development of bioactive molecules. Its structure allows for easy functionalization, enabling researchers to modify its properties to suit specific therapeutic needs. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and antioxidants. These findings underscore the importance of CAS No. 1199-98-0 in drug discovery and development.

In addition to its pharmaceutical applications, 4-Phenylbutanamide has found utility in the field of materials science. Its ability to form stable polymers and coatings has led to its use in developing high-performance materials for industrial applications. Recent breakthroughs in polymer chemistry have further enhanced its applicability, with researchers exploring its role in creating biodegradable polymers that are environmentally friendly.

The environmental impact of CAS No. 1199-98-0 has also been a topic of interest in recent studies. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for use in various industrial processes. These studies have provided valuable data on how to minimize its ecological footprint while maximizing its benefits.

In conclusion, 4-Phenylbutanamide, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. As advancements in chemical synthesis and materials science progress, the potential uses of this compound are expected to expand further, solidifying its role as an important component in modern chemistry.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.